5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S/c1-2-11-26-17-9-5-15(6-10-17)21-24-19(27-25-21)12-20-23-18(13-28-20)14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJXANPHHJEALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole is a compound that has gained attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. The structure incorporates a thiazole and oxadiazole ring system, which are known for their diverse pharmacological properties.
- Molecular Formula : C18H17BrN4O2S
- Molar Mass : 404.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer and antimicrobial properties. The following sections detail the findings from recent research.
Anticancer Activity
Several studies have demonstrated that compounds containing oxadiazole and thiazole moieties exhibit significant antiproliferative effects against various cancer cell lines.
Case Studies
-
Cell Line Testing :
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 2.5 μM.
- HCT-116 (Colon Cancer) : Exhibited an IC50 of 3.1 μM.
- HepG2 (Liver Cancer) : Displayed an IC50 of 1.8 μM.
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against various bacterial strains.
Antimicrobial Testing Results
- Gram-positive Bacteria :
- Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 μg/mL.
- Gram-negative Bacteria :
- Showed moderate activity against Escherichia coli with an MIC of 32 μg/mL.
These results indicate a broader spectrum of activity against gram-positive bacteria compared to gram-negative strains .
Comparative Biological Activity Table
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of 1,3-thiazole and oxadiazole exhibit considerable antibacterial and antifungal activities. For instance, compounds similar to 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole have been synthesized and tested against various microbial strains.
Table 1: Antimicrobial Activity of Thiazole and Oxadiazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
These results suggest a promising potential for the development of new antimicrobial agents based on this compound structure.
Anti-Cancer Properties
The potential anti-cancer properties of oxadiazoles have been highlighted in various studies. For example, a study demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma.
Case Study: In Vitro Cytotoxicity Testing
In vitro assays revealed that specific derivatives exhibited significant cytotoxic effects on cancer cells:
- Cell Line: LN229 (Glioblastoma)
- IC50 Values: Ranged from 10 to 50 µM for different derivatives.
These findings indicate that the compound could be further explored for its anti-cancer properties.
Photophysical Properties
Compounds containing oxadiazole moieties are known for their photophysical properties, making them suitable for applications in organic electronics and photonics. Research has shown that these compounds can be used in the development of organic light-emitting diodes (OLEDs) due to their ability to emit light efficiently.
Table 2: Photophysical Properties of Oxadiazole Derivatives
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Compound D | 480 nm | 75% |
| Compound E | 520 nm | 82% |
The high quantum yields indicate their potential utility in optoelectronic devices.
Synthesis and Characterization
The synthesis of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole involves a multi-step process that includes the formation of thiazole and oxadiazole rings through condensation reactions. Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds.
Case Study: Synthesis Workflow
- Starting Materials: 4-bromobenzaldehyde and thiosemicarbazide.
- Reagents: Acetic anhydride as a solvent.
- Conditions: Reflux for several hours followed by crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl substituent on the thiazole ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:
-
Reaction with Amines : Piperidine derivatives undergo NAS, forming arylpiperidine analogs (e.g., replacing Br with piperidinyl groups) .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids replaces bromine with aryl/alkyl groups (e.g., forming biaryl systems) .
Example Reaction Conditions
| Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C, 6h | 87% | |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, reflux | 72% |
Electrophilic Substitution on the Oxadiazole Ring
The 1,2,4-oxadiazole core participates in electrophilic reactions, primarily at the electron-rich C5 position:
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Nitration/Sulfonation : Directed by the propoxyphenyl group’s electron-donating effects, forming nitro- or sulfonyl-substituted derivatives .
-
Halogenation : Bromine or chlorine can be introduced using N-bromosuccinimide (NBS) or Cl₂ gas .
Key Mechanistic Insight
The propoxy group’s para-methoxy effect enhances electrophilic attack at C5, while steric hindrance from the thiazolylmethyl group limits reactivity at C3 .
Ring-Opening Reactions
Under acidic or basic conditions, the 1,2,4-oxadiazole ring undergoes cleavage:
-
Acidic Hydrolysis : Generates acylsemicarbazide intermediates (e.g., with HCl/H₂O at 100°C) .
-
Basic Degradation : Forms amidoxime derivatives in NaOH/EtOH (reflux, 4h) .
Representative Pathway
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions due to the oxadiazole’s dipolarophilic nature:
-
With Nitrile Oxides : Forms fused triazole-oxadiazole hybrids at 60–80°C in toluene .
-
With Alkenes : Yields bicyclic systems under microwave irradiation (e.g., 150°C, 30 min) .
Functionalization of the Thiazole Ring
The thiazole moiety undergoes alkylation and oxidation:
-
Mannich Reaction : With formaldehyde/amines to introduce aminoalkyl groups at the thiazole’s methyl position .
-
Oxidation : Converts the thiazole’s sulfur to sulfoxide or sulfone using H₂O₂ or mCPBA.
Synthetic Example
Pharmacological Derivatization
Modifications to enhance bioactivity include:
-
Esterification/Amidation : Reacting the propoxy group’s oxygen with acyl chlorides or anhydrides .
-
Metal Complexation : Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) to form anticancer agents .
Notable Analog
5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole-Cu(II) complexes show IC₅₀ values of 0.26 μM against HepG2 cells .
Stability Under Thermal and Photolytic Conditions
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Thiophene vs. Thiazole : The thiophene-containing analogue () exhibits potent antimicrobial activity, likely due to sulfur's electronegativity enhancing interactions with microbial targets . In contrast, the thiazole group in the target compound may offer improved metabolic stability .
- Halogen Substitution : Bromine at the para position is conserved across analogues, suggesting its role in π-π stacking or receptor binding. Chlorine substituents (e.g., in 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole) are typically used as synthetic intermediates rather than bioactive agents .
Q & A
Q. Spectroscopic Characterization :
- NMR : and NMR in CDCl₃ or DMSO-d₆ to confirm substituent integration and coupling patterns (e.g., oxadiazole C=O at ~160 ppm in ) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching bromine .
- IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C from propoxyphenyl) .
Q. Crystallography :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Use SHELXL for refinement, focusing on bond angles (e.g., oxadiazole ring planarity) and torsional parameters .
- Validation Metrics : R-factor < 0.05 and wR₂ < 0.15 indicate high data reliability .
Basic: What initial biological screening strategies are recommended for this compound?
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or kinases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) to assess affinity (Kᵢ values) .
Advanced: How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structure determination?
- Data Collection : Use high-resolution detectors (e.g., CCD or EIGER) and collect multiple datasets at varying temperatures to mitigate thermal motion artifacts .
- Refinement Strategies :
- Statistical Validation : Cross-check R-factor convergence and electron density maps (e.g., omit maps for ambiguous regions) .
Advanced: What experimental design principles optimize synthesis yield and purity?
- Design of Experiments (DOE) : Vary solvent polarity (DMF vs. THF), temperature (80–140°C), and catalyst (e.g., p-TsOH) to identify optimal conditions via response surface methodology .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) for challenging separations .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 4 hrs) while maintaining >85% yield .
Advanced: How to design SAR studies to elucidate the role of substituents in bioactivity?
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing bromophenyl with fluorophenyl or altering propoxy chain length) .
- Activity Mapping : Test analogs in parallel assays (e.g., COX-2 inhibition, antimicrobial activity) and correlate with electronic (Hammett σ) or steric (Taft Eₛ) parameters .
- Computational Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2 active site) and guide synthetic priorities .
Advanced: What computational methods predict reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites (e.g., oxadiazole ring reactivity) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) on conformational stability .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors in the thiazole ring) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
